4-(4-Cyclopropylpiperazin-1-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJJOUMQLDDFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640671 | |
| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700804-17-7 | |
| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 4 Cyclopropylpiperazin 1 Yl Aniline
Established Synthetic Routes for the Aniline-Piperazine Moiety
The creation of the bond between the aniline (B41778) and piperazine (B1678402) rings is a critical step in the synthesis of the target molecule. Several powerful reactions are employed to achieve this, each with its own set of advantages.
Formation of the Piperazine Ring System
The piperazine ring, a common scaffold in pharmaceuticals, can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a dihaloethane with an excess of a primary amine can lead to the formation of the piperazine ring. Subsequent modifications can then be made to introduce the desired substituents.
Coupling Reactions for Aniline Derivative Integration
The Buchwald-Hartwig amination stands out as a powerful and widely used method for the formation of carbon-nitrogen bonds, particularly for coupling amines with aryl halides. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to synthesize aryl amines under relatively mild conditions. wikipedia.orgyoutube.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.comnih.gov The choice of ligand, such as bulky, electron-rich phosphines like XPhos or SPhos, is crucial for the reaction's efficiency and selectivity. youtube.com
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. libretexts.org
Table 1: Key Components in Buchwald-Hartwig Amination
| Component | Function | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Phosphine Ligand | Stabilizes the catalyst, influences reactivity and selectivity | XPhos, SPhos, BINAP, DavePhos |
| Base | Activates the amine and facilitates the catalytic cycle | NaOtBu, Cs₂CO₃, DBU |
| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |
This table provides examples of commonly used reagents in Buchwald-Hartwig amination reactions.
Reductive Amination Strategies in Piperazine Synthesis
Reductive amination is another fundamental transformation for the synthesis of amines, including the formation of the cyclopropylpiperazine moiety. youtube.commasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org
This method is highly versatile and can be performed as a one-pot procedure, making it an efficient strategy for synthesizing substituted amines. youtube.com For instance, piperazine can be reacted with cyclopropanone (B1606653) in the presence of a reducing agent to directly form 1-cyclopropylpiperazine (B79534).
Precursor Chemistry and Intermediate Synthesis
Synthesis of Substituted Piperazine Precursors
The synthesis of 1-cyclopropylpiperazine is a crucial step. One common method is the direct N-alkylation of piperazine with a cyclopropyl (B3062369) halide. Another approach is through reductive amination, as previously mentioned, by reacting piperazine with cyclopropanone.
Alternatively, a protected piperazine derivative, such as 1-Boc-piperazine, can be reacted with a cyclopropyl halide, followed by the deprotection of the Boc group under acidic conditions to yield 1-cyclopropylpiperazine. google.com
Formation of Aniline Intermediates for Conjugation
The aniline portion of the molecule is typically derived from a precursor that can readily undergo the coupling reaction. A common strategy involves the use of a protected or masked aniline derivative. For example, p-nitroaniline or a p-haloaniline can be used as the starting material.
If starting with p-nitroaniline, the nitro group can be reduced to an amine after the coupling reaction with 1-cyclopropylpiperazine. libretexts.org If a p-haloaniline is used, it can directly participate in a Buchwald-Hartwig amination with 1-cyclopropylpiperazine. wikipedia.org
Derivatization Strategies for Analogues of 4-(4-Cyclopropylpiperazin-1-yl)aniline
The core structure of this compound provides three primary sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. These sites are the aniline moiety, the piperazine nitrogen atom, and the cyclopropyl group.
Chemical Modification of the Aniline Moiety
The primary amino group of the aniline ring is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups. Common modifications include acylation, alkylation, and sulfonylation, which can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity.
Acylation: The aniline nitrogen can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. For instance, reaction with benzoyl chlorides can introduce various substituted phenyl groups.
Alkylation: N-alkylation of the aniline can be achieved using alkyl halides or through reductive amination with aldehydes and ketones. mdpi.comresearchgate.netrsc.org This modification allows for the introduction of a wide range of alkyl and substituted alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors, potentially enhancing binding interactions with biological targets.
A variety of derivatives can be synthesized from the parent aniline, as illustrated in the following table:
| Derivative Type | Reagent Example | Resulting Moiety |
| Acyl anilines | Benzoyl chloride | Amide |
| Alkyl anilines | Benzyl bromide | Secondary amine |
| Sulfonyl anilines | Benzenesulfonyl chloride | Sulfonamide |
Substituent Variations on the Piperazine Nitrogen Atom
The secondary amine of the piperazine ring is another key site for derivatization. The nature of the substituent on this nitrogen is often crucial for the pharmacological profile of the resulting analogues. nih.gov
N-Alkylation and N-Arylation: The piperazine nitrogen can be functionalized through N-alkylation with various alkyl halides or through more complex cross-coupling reactions like the Buchwald-Hartwig amination to introduce aryl or heteroaryl groups. researchgate.netnih.gov The choice of substituent can influence properties such as solubility, lipophilicity, and target receptor binding. nih.gov
Amide and Urea Formation: Acylation of the piperazine nitrogen leads to the formation of amides, while reaction with isocyanates yields ureas. These modifications introduce additional hydrogen bonding capabilities and can significantly impact the conformational flexibility of the molecule.
The table below showcases potential modifications at the piperazine nitrogen:
| Modification Type | Reagent/Reaction Type | Introduced Substituent Example |
| N-Alkylation | Ethyl iodide | Ethyl |
| N-Arylation | Buchwald-Hartwig Coupling | Phenyl |
| N-Acylation | Acetyl chloride | Acetyl |
| Urea Formation | Phenyl isocyanate | Phenylurea |
Structural Modifications of the Cyclopropyl Group
The cyclopropyl group, while generally more stable than other small rings, can also be a site for modification, although this is less common than derivatization of the nitrogen atoms. The strained ring system imparts unique electronic and conformational properties to the molecule. fiveable.mewikipedia.org
Ring-Opening Reactions: Under certain conditions, the cyclopropyl ring can undergo ring-opening reactions, leading to the formation of linear alkyl chains or other cyclic structures. hyphadiscovery.com This can be a strategy to access novel chemical space.
Substitution on the Cyclopropyl Ring: While direct functionalization of the cyclopropyl ring is challenging, it is possible to synthesize analogues with substituted cyclopropyl moieties. This typically involves starting with a pre-functionalized cyclopropylamine (B47189) or a cyclopropanation reaction of a suitable precursor. hyphadiscovery.com For example, gem-dimethyl substitution on the cyclopropyl ring has been used to block metabolism. hyphadiscovery.com
The following table outlines potential modifications involving the cyclopropyl group:
| Modification Type | Synthetic Approach | Resulting Structure |
| Ring Opening | Acid or metal catalysis | Propenyl or other opened chains |
| Substitution | Use of substituted cyclopropyl precursors | Methylcyclopropyl, etc. |
Considerations for Synthetic Efficiency and Scalability in Research Settings
For the application of this compound and its derivatives in research and development, the efficiency and scalability of the synthetic routes are critical considerations.
Route Selection: The choice of synthetic route often depends on the desired scale of production. For laboratory-scale synthesis, multi-step routes with chromatographic purification may be acceptable. However, for larger-scale synthesis, convergent routes with fewer steps and non-chromatographic purification methods are preferred. researchgate.net
Catalyst and Reagent Selection: The cost and availability of catalysts and reagents are important factors. Palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful tools but can be expensive. acs.org Optimization of catalyst loading and the use of more economical ligands or alternative catalysts are active areas of research. researchgate.net
Process Safety and Environmental Impact: The safety of the chemical processes and their environmental impact are increasingly important considerations. The use of hazardous reagents or solvents should be minimized, and "green" chemistry principles are often applied to develop more sustainable synthetic routes. acs.org
Purification: The development of efficient purification methods is crucial for obtaining high-purity material. Crystallization is often the preferred method for large-scale purification as it can be more cost-effective and scalable than chromatography.
Key factors for efficient and scalable synthesis are summarized below:
| Factor | Key Considerations |
| Route Design | Convergent vs. linear, number of steps, atom economy. |
| Catalysis | Catalyst loading, cost, stability, and turnover number. |
| Reagents | Availability, cost, and safety of starting materials and reagents. |
| Solvents | Use of "green" and easily removable solvents. |
| Work-up & Purification | Avoidance of chromatography, development of robust crystallization procedures. |
| Safety | Hazard assessment of all chemical transformations and reagents. |
It appears there is no publicly available scientific literature detailing the specific biological activities and mechanistic investigations of the chemical compound this compound according to the requested outline. Searches for in vitro and pre-clinical experimental studies on its modulatory effects on enzymatic activity, receptor interaction profiling, and antiproliferative effects have not yielded any specific data.
Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific mechanistic insights for this compound.
Biological Activities and Mechanistic Investigations in Vitro and Pre Clinical Experimental Studies
Antiproliferative and Cytotoxic Effects in Cellular Models
Inhibition of Cancer Cell Proliferation
While specific studies on the direct inhibitory effects of 4-(4-cyclopropylpiperazin-1-yl)aniline on SMMC-7721, MGC-803, HCT-116, and MDA-MB-435 cancer cell lines are not extensively detailed in the provided search results, the broader class of piperazine (B1678402) derivatives has demonstrated significant anti-proliferative activity across various cancer cell lines. For instance, novel vindoline-piperazine conjugates have shown potent growth inhibition against a panel of 60 human tumor cell lines (NCI60). mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the MDA-MB-468 breast cancer cell line, and another with 1-bis(4-fluorophenyl)methyl piperazine was effective against the HOP-92 non-small cell lung cancer cell line. mdpi.com This suggests that the piperazine scaffold, a core component of this compound, is a valuable pharmacophore in the design of anticancer agents. Further research is needed to specifically elucidate the activity of this compound against the SMMC-7721, MGC-803, and HCT-116 cell lines.
Notably, baicalin-rare earth metal complexes have been shown to significantly inhibit the proliferation of SMMC-7721 cells in a dose-dependent manner. nih.gov
Table 1: Antiproliferative Activity of Piperazine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Vindoline-piperazine conjugate with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast Cancer) | Potent growth inhibition (GI50 = 1.00 μM) | mdpi.com |
| Vindoline-piperazine conjugate with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-Small Cell Lung Cancer) | Potent growth inhibition (GI50 = 1.35 μM) | mdpi.com |
Mechanisms of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. While direct studies on this compound are limited, research on related compounds provides insight into potential mechanisms. For example, some anticancer compounds induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax. nih.govnih.govmdpi.com This shift in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death. nih.govnih.gov
Furthermore, some stilbenoid compounds, which share some structural similarities with piperazine derivatives, have been shown to induce apoptosis by elevating the expression of the p53 tumor suppressor protein and the cyclin-dependent kinase inhibitor p21. nih.gov The release of cytochrome c into the cytosol is also a common feature in the apoptotic pathways induced by these compounds. nih.gov Another mechanism involves the induction of endoplasmic reticulum (ER) stress, which can trigger apoptosis through the activation of caspase-4. nih.gov
Effects on Cell Cycle Progression (e.g., G2 phase arrest)
The cell cycle is a series of events that leads to cell division and proliferation. Many anticancer agents function by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Several studies have shown that various compounds can induce cell cycle arrest at the G2/M phase. nih.govnih.govresearchgate.netnih.govfrontiersin.org This arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1 and Cdc2. nih.govresearchgate.net For instance, a synthetic stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), was found to induce G2/M phase arrest in human lung cancer cells, which was correlated with the downregulation of cyclin B1. nih.gov Similarly, podophyllotoxin (B1678966) acetate (B1210297) (PA) treatment in non-small cell lung cancer cells resulted in G2/M arrest accompanied by decreased levels of cyclin B1 and Cdc2. researchgate.net
Genistein, an isoflavone, has also been shown to induce G2/M arrest in bladder cancer cells by downregulating G2/M regulatory cyclins, including cyclin A and cyclin B1, and upregulating the Cdk inhibitor p21. mdpi.com
Antimicrobial Efficacy of Related Piperazine Derivatives
The piperazine nucleus is a versatile scaffold that has been extensively explored for the development of new antimicrobial agents due to the growing problem of microbial resistance. derpharmachemica.comapjhs.com
Antibacterial Spectrum and Potency
Piperazine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comresearchgate.net Various synthesized series of piperazine derivatives have shown significant activity against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus epidermidis. derpharmachemica.com For example, certain chalcones containing a piperazine moiety were found to be potent against Staphylococcus aureus and Escherichia coli. derpharmachemica.com Another study reported that newly synthesized piperazine derivatives exhibited significant activity against Gram-positive bacteria, particularly staphylococci, Micrococcus spp., and Bacillus spp. nih.gov The antibacterial potency of these derivatives is often compared to standard antibiotics like ciprofloxacin (B1669076) and amoxicillin. derpharmachemica.com
Table 2: Antibacterial Activity of Piperazine Derivatives
| Derivative Class | Bacterial Strains | Potency | Reference |
|---|---|---|---|
| Chalcones with piperazine moiety | Staphylococcus aureus, Escherichia coli | Potent | derpharmachemica.com |
| Substituted piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | Significant | derpharmachemica.com |
Antituberculosis Activity
Several piperazine derivatives have been investigated for their potential as antitubercular agents. derpharmachemica.comnih.govrsc.org Molecular hybridization techniques have been used to design and synthesize new derivatives with enhanced activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov For instance, a series of hybrid compounds linking piperazine, benzofuran, amino acids, and 2,4-dinitro-benzenesulfonamide showed promising in vitro activity against the Mtb H37Rv strain, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable or superior to the first-line anti-TB drug ethambutol. nih.gov
Another study focused on benzothiazinone-piperazine derivatives as inhibitors of M. tuberculosis DNA gyrase, a key enzyme for bacterial survival. nih.gov One of the synthesized compounds demonstrated significant inhibitory potential against the enzyme and moderate anti-tubercular activity. nih.gov Furthermore, novel benzothiazinone derivatives containing an N-(amino)piperazine moiety have exhibited excellent in vitro activity against both drug-sensitive and multidrug-resistant clinical isolates of Mtb. researchgate.net
Other Investigated Biological Activities in Pre-clinical Contexts
The versatile nature of the piperazine scaffold has led to its investigation in various other therapeutic areas beyond cancer and infectious diseases. derpharmachemica.com
Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of piperazine derivatives. nih.govnih.govresearchgate.netbiomedpharmajournal.orgthieme-connect.com For example, a newly synthesized piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated anti-inflammatory effects in animal models by reducing cell migration and the levels of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov Another derivative, LQFM202, also showed anti-inflammatory properties by inhibiting COX-1, COX-2, and 5-LOX enzymes and reducing edema and inflammatory cell infiltration. nih.gov
Anti-neurodegenerative Activity: Piperazine derivatives are also being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's. nih.govnih.gov The mechanism of action for some of these agents focuses on synaptic stabilization, which is complementary to anti-amyloid approaches. nih.gov Certain piperazine derivatives have shown neuroprotective effects in vitro by protecting mushroom spines from amyloid toxicity. nih.gov Additionally, some derivatives have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132), which is a key target in Alzheimer's disease therapy. nih.gov Furthermore, some piperazine derivatives have shown anti-prion activity, suggesting their potential in treating prion diseases, which are fatal neurodegenerative disorders. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of the Piperazine (B1678402) Moiety on Biological Activity
The piperazine ring is a prevalent heterocyclic motif in drug discovery, known for its ability to influence the physicochemical and pharmacological properties of a molecule. nih.govnih.gov Its presence in the 4-(4-cyclopropylpiperazin-1-yl)aniline scaffold is crucial for its biological activity.
Impact of Piperazine N-Substituents on Receptor Binding and Selectivity
The nature of the substituent at the nitrogen atoms of the piperazine ring plays a pivotal role in determining the receptor binding affinity and selectivity of its derivatives. ijrrjournal.com In the case of this compound, the cyclopropyl (B3062369) group at the N4-position and the aniline-substituted phenyl group at the N1-position are key determinants of its interaction with biological targets.
Alterations at the N-alkyl position of the piperazine ring have been shown to be well-tolerated in various compound series, indicating a degree of flexibility in this region for maintaining or enhancing biological activity. ijrrjournal.com For instance, in a series of N,N-disubstituted piperazines, the connection of a pyridine (B92270) p-system and a cyclic amine moiety through a piperazine ring resulted in compounds with notable selectivity for specific nicotinic acetylcholine (B1216132) receptors. ijrrjournal.com
The affinity of N-phenylpiperazine derivatives for receptors like the α1A-adrenoceptor is influenced by the functional groups on the ionizable piperazine. rsc.org The binding is often driven by hydrogen bonds and electrostatic forces. rsc.org Molecular docking studies have revealed that specific amino acid residues within the receptor's binding site, such as Asp106, Gln177, Ser188, Ser192, and Phe193 in the α1A-adrenoceptor, are key interaction points. rsc.org
Furthermore, the protonation state of the piperazine ring at physiological pH can significantly impact inhibitory potency. nih.gov This highlights the importance of the pKa of the piperazine nitrogens in modulating biological activity. The two nitrogen atoms in the piperazine ring generally enhance water solubility and oral bioavailability, which are critical pharmacokinetic properties. nih.gov
Role of Piperazine Ring Conformation and Flexibility
The six-membered piperazine ring typically adopts a chair conformation, which can influence how the substituents are oriented in three-dimensional space and, consequently, how the molecule interacts with its target. The relative structural rigidity of the piperazine ring, combined with its capacity for hydrogen bonding, contributes to improved target affinity and specificity. nih.gov
Conformationally restricting the piperazine scaffold, for instance by introducing bridges across the 2- and 6-positions, has been explored as a strategy to present a drug in a defined conformation that precisely fits the binding pocket of its target, potentially increasing its activity. researchgate.net
Contribution of Aniline (B41778) Substitutions to Efficacy and Potency
The aniline portion of this compound provides a critical point for structural modification, allowing for the fine-tuning of the compound's efficacy and potency. While anilines can sometimes be associated with metabolic instability and toxicity, strategic substitutions can mitigate these issues and enhance pharmacological properties.
Positional Effects of Substituents on the Phenyl Ring
The position of substituents on the phenyl ring of the aniline moiety significantly impacts the biological activity of the resulting compounds. researchgate.netrsc.org For example, in studies of 4-anilinoquinazolines as epidermal growth factor receptor (EGFR) inhibitors, it was found that substitution at the 3-position of the anilino group with small, lipophilic groups was preferred for potent inhibition. nih.gov
The electronic properties of substituents on the phenyl ring also play a crucial role. In the context of antibacterials, hydrophobic substituents on the phenyl ring of the aniline moiety were found to increase the activity of the compounds. longdom.org For instance, a 4-isopropyl aniline derivative showed potent activity against various bacterial strains. longdom.org Conversely, a methoxy (B1213986) substituent significantly decreased potency. longdom.org Halogen substitutions, such as chloro- and bromo-derivatives, have also been shown to be potent antimicrobial agents. longdom.org
Role of Electronic and Steric Properties of Aniline Substituents
The electronic and steric properties of substituents on the aniline ring are key determinants of a compound's biological activity. researchgate.netnih.gov Electron-donating groups are often favored on the quinazoline (B50416) moiety of 4-anilinoquinazolines, modulating their potency as EGFR inhibitors. nih.gov
In a study of N-phenylpiperazine analogs as dopamine (B1211576) receptor ligands, varying the substituents on the phenyl ring of the N-phenylpiperazine moiety led to a range of affinities and selectivities for D2 and D3 dopamine receptors. mdpi.com This highlights the sensitivity of receptor-ligand interactions to the electronic and steric nature of the aniline substituents. The introduction of sterically demanding substituents can induce twisting in the conjugated backbone of related oligomers, which in turn affects their electronic properties, such as the HOMO-LUMO gap. researchgate.net
Significance of the Cyclopropyl Group in Modulating Biological Properties
The incorporation of a cyclopropyl group is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. fiveable.menih.govresearchgate.net This small, rigid ring imparts unique structural and electronic properties that can significantly influence a compound's potency, metabolic stability, and pharmacokinetic properties. fiveable.menih.gov
The cyclopropyl ring's unique characteristics include the coplanarity of its three carbon atoms, relatively short C-C bonds, and enhanced π-character of these bonds. nih.govresearchgate.net These features can lead to a number of advantageous effects in drug design, such as:
Enhanced Potency: The conformational constraint imposed by the cyclopropyl group can lead to a more favorable binding entropy to the target receptor. nih.govresearchgate.net
Increased Metabolic Stability: The C-H bonds in a cyclopropyl ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com This can lead to a longer half-life and reduced clearance of the drug. nih.gov
Improved Brain Permeability: The lipophilic nature of the cyclopropyl group can enhance a molecule's ability to cross the blood-brain barrier. nih.govresearchgate.net
Reduced Off-Target Effects: By providing a more defined three-dimensional structure, the cyclopropyl group can improve selectivity for the intended biological target. nih.govresearchgate.net
However, it is also important to note that cyclopropyl groups, particularly when attached to amines, can sometimes undergo metabolic bioactivation to form reactive intermediates. hyphadiscovery.comnih.gov This underscores the need for careful evaluation of the metabolic fate of cyclopropyl-containing compounds during drug development.
Influence on Lipophilicity and Potential for Membrane Permeability
The introduction of the N-cyclopropyl group to the piperazine ring is a key feature. The cyclopropyl group, being a small, rigid, and non-polar carbocycle, increases the lipophilicity of the molecule compared to its N-unsubstituted or N-methyl analogues. domainex.co.uknih.gov This modification can enhance membrane permeability, a desirable trait for oral bioavailability and penetration of the blood-brain barrier. However, an excessive increase in lipophilicity can lead to poor aqueous solubility and increased metabolic turnover. Therefore, the cyclopropyl group offers a balanced approach to modulating lipophilicity.
| Property | Group | Influence on Lipophilicity |
| Lipophilicity Contribution | Cyclopropyl | Increases lipophilicity (hydrophobic) |
| Piperazine (at phys. pH) | Decreases lipophilicity (hydrophilic/basic) | |
| Aniline | Moderately lipophilic (aromatic) |
Impact on Molecular Conformation and Reactivity Patterns
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. The this compound structure has several key conformational features.
Piperazine Ring: The piperazine ring typically adopts a stable chair conformation. Substituents on the ring, in this case, the aniline and cyclopropyl groups, generally prefer to occupy the equatorial positions to minimize steric hindrance. rsc.org
Cyclopropyl Group: The orientation of the cyclopropyl group relative to the piperazine ring can influence binding. Computational studies on related structures, such as cyclopropyl methyl ketone, have shown that specific conformations (e.g., s-cis) are energetically favored, suggesting the cyclopropyl group does not freely rotate. uwlax.edu This fixed orientation can be exploited in drug design to achieve precise interactions within a receptor's binding pocket.
Aniline Moiety: The connection of the aniline ring to the piperazine nitrogen allows for some rotational flexibility, which can be a key determinant in how the molecule fits into a target protein.
From a reactivity standpoint, the molecule presents several functional groups for chemical modification. The aniline group's primary amine is a nucleophile and can undergo reactions such as acylation, alkylation, or diazotization, allowing for the attachment of various pharmacophoric groups. The secondary amine nitrogen within the piperazine ring (if unsubstituted) and the tertiary nitrogen attached to the cyclopropyl group are basic centers that can form salts and participate in hydrogen bonding, which is crucial for solubility and target binding.
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties while retaining desired biological activity. nih.govnih.gov
The this compound core can be a starting point for such optimization. researchgate.netyoutube.com
Bioisosteric Replacements: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a molecule's profile. researchgate.net
Piperazine Ring: The piperazine ring itself is a common feature in drugs and can be replaced with other cyclic diamines or constrained analogues like diazabicyclo[3.2.1]octanes or homopiperazines to alter basicity (pKa), conformational rigidity, and metabolic stability. researchgate.netenamine.netnih.gov
Cyclopropyl Group: The cyclopropyl group can be considered a bioisostere for other small alkyl groups or even for an ethylenic double bond, offering a different spatial and electronic profile. domainex.co.uk It could be replaced with groups like methyl, ethyl, or isobutyl to systematically probe the size and lipophilicity of the binding pocket.
Exploration of Related Privileged Scaffolds
The arylpiperazine motif is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.net This means it is a molecular framework that can bind to a variety of different biological targets, making it a valuable starting point for drug discovery programs, particularly in developing kinase inhibitors and agents targeting the central nervous system. nih.govmdpi.compitt.edu
Other privileged scaffolds that could be considered in a scaffold hopping approach starting from a phenylpiperazine-based lead include:
Pyrazolopyrimidines pitt.edu
Pyrrolotriazines pitt.edu
Indazoles mdpi.com
Pyridazines nih.gov
These alternative heterocyclic systems can mimic the spatial arrangement of key functional groups of the original phenylpiperazine core while offering novel intellectual property and potentially improved pharmacological properties. nih.gov
| Original Scaffold | Potential Replacement Scaffolds | Rationale |
| Phenylpiperazine | Pyrazolopyrimidine | Mimics hydrogen bonding patterns, novel core. pitt.edu |
| Phenylpiperazine | Indazole | Aromatic heterocycle, common in kinase inhibitors. mdpi.com |
| Phenylpiperazine | Pyrrolotriazine | Bridgehead nitrogen heterocycle, versatile. pitt.edu |
Design of Analogues with Modified Core Structures
Instead of completely replacing the scaffold, medicinal chemists often design analogues by modifying the core structure. nih.govresearchgate.net Starting with this compound, several strategies can be employed:
Aniline Ring Substitution: Placing substituents (e.g., halogens, hydroxyl, methoxy groups) on the aniline ring can modulate electronic properties and introduce new interactions with the target protein.
Core Isomerism: Moving the piperazine connection from the para-position (position 4) to the meta- (position 3) or ortho- (position 2) position of the aniline ring would drastically alter the vector and angle of the piperazine moiety, which could be crucial for optimizing binding.
Ring Fusion: Fusing another ring to the aniline core to create, for example, a quinoline (B57606) or isoquinoline (B145761) system, would extend the scaffold and introduce new interaction points while increasing rigidity.
Rational Design Principles for Enhanced Potency, Selectivity, and Biological Performance
Rational drug design aims to optimize a lead compound's properties through a deep understanding of its interaction with the biological target. nih.govnih.gov For derivatives of this compound, these principles would be applied as follows:
Enhanced Potency: Potency can be increased by introducing functional groups that form strong interactions (e.g., hydrogen bonds, ionic bonds) with key amino acid residues in the target's active site. For instance, if the aniline amine acts as a hydrogen bond donor, adding an acceptor group to the core could form an additional, potency-enhancing interaction.
Improved Selectivity: Achieving selectivity, for example among different kinase enzymes, often involves exploiting subtle differences in the active sites. The cyclopropyl group's fixed conformation could be used to create a steric clash with an off-target protein that is absent in the desired target, thereby improving selectivity. nih.gov
Optimized Pharmacokinetics: The balance of lipophilicity and hydrophilicity is key to good biological performance. The N-cyclopropyl group provides a tool to modulate lipophilicity. If a derivative shows poor solubility, the cyclopropyl group might be replaced with a more polar group. Conversely, if membrane permeability is low, further lipophilic additions could be explored. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Drug Design Approaches
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like 4-(4-cyclopropylpiperazin-1-yl)aniline, a pharmacophore model can be generated based on its key structural elements. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).
A hypothetical pharmacophore model for this compound would likely feature:
An aromatic ring feature corresponding to the aniline (B41778) moiety.
A hydrogen bond donor associated with the primary amine group (-NH2) on the aniline ring.
A hydrogen bond acceptor represented by the tertiary nitrogen atom within the piperazine (B1678402) ring.
A hydrophobic feature defined by the cyclopropyl (B3062369) group.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps to identify other structurally diverse molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach significantly narrows down the number of compounds for experimental testing.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Moiety | 3D Coordinates (Example) |
| Aromatic Ring (AR) | Aniline Ring | Centroid at (x1, y1, z1) |
| Hydrogen Bond Donor (HBD) | Aniline -NH2 | (x2, y2, z2) |
| Hydrogen Bond Acceptor (HBA) | Piperazine Nitrogen (N1) | (x3, y3, z3) |
| Hydrophobic (HY) | Cyclopropyl Group | Centroid at (x4, y4, z4) |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com To perform a QSAR study on analogues of this compound, a dataset of structurally related molecules with experimentally determined activities (e.g., IC50 values) is required.
Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Using statistical methods like multiple linear regression or partial least squares, a QSAR model is developed that can predict the activity of new, unsynthesized compounds based solely on their structure. nih.gov This predictive capability is invaluable for prioritizing the synthesis of the most promising candidates.
Table 2: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor | Typical Value Range (Example) | Relevance |
| Electronic | Dipole Moment | 1.0 - 5.0 Debye | Influences polar interactions |
| Steric | Molecular Weight | 200 - 500 g/mol | Relates to size and fit in binding pocket |
| Hydrophobic | LogP (Octanol-Water Partition) | 1.5 - 4.0 | Governs membrane permeability and hydrophobic interactions |
| Topological | Wiener Index | 500 - 1500 | Describes molecular branching and compactness |
Structure-Based Drug Design Methodologies
When the 3D structure of the biological target (e.g., a protein or enzyme) is known, structure-based methods can be used to design and optimize ligands.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govsemanticscholar.org For this compound, docking simulations can elucidate how it fits into the active site of a receptor and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The arylpiperazine moiety is a known pharmacophore for various central nervous system receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net
The docking process involves generating multiple possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower docking score typically indicates a more favorable binding interaction. The results can guide modifications to the ligand's structure to enhance binding potency and selectivity. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Serotonin Receptor 5-HT1A | -8.5 | ASP116, TYR390 | Hydrogen Bond, Aromatic |
| Dopamine Receptor D2 | -7.9 | SER193, PHE389 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase IX | -8.1 | HIS68, GLN92 | Hydrogen Bond, van der Waals |
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govmdpi.com An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing insights into the stability and flexibility of the complex. nih.gov
For the this compound-protein complex predicted by docking, an MD simulation can be run for tens to hundreds of nanoseconds to:
Assess the stability of the binding pose.
Analyze the conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy with greater accuracy using methods like MM-PBSA or MM-GBSA. nih.gov
Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the simulation's stability. nih.gov The Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein.
Table 4: Typical Parameters for an MD Simulation
| Parameter | Description | Typical Setting |
| Simulation Time | Total duration of the simulation. | 100 nanoseconds |
| Force Field | Mathematical model describing interatomic potentials. | AMBER, CHARMM |
| Solvent Model | Explicit representation of water molecules. | TIP3P Water Model |
| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| RMSD Stability | A low, stable RMSD value (e.g., < 3 Å) indicates a stable complex. | < 3 Å |
Advanced Conformational Analysis and Energy Landscape Mapping
The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses rotational freedom around several single bonds, allowing it to adopt multiple conformations. Advanced conformational analysis aims to identify the low-energy, and therefore most probable, conformations of the molecule in different environments (e.g., in solution or in a protein binding site).
Energy landscape mapping is a powerful computational approach that explores the potential energy surface of a molecule to locate its stable conformational states (energy minima) and the transition states between them. elifesciences.orgnih.gov Techniques like enhanced sampling MD simulations can be used to overcome energy barriers and comprehensively map the landscape. rsc.org Understanding the conformational energy landscape of this compound is crucial for rational drug design, as it reveals the specific shapes the molecule can adopt to bind to its target effectively. This knowledge allows for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity.
In Silico Prediction of Relevant Biological Parameters
In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov For this compound, a variety of biological parameters can be estimated using computational models. These predictions help in assessing the compound's drug-likeness and potential for further development.
One of the primary sets of parameters predicted in silico are those related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.govfrontiersin.org Various software platforms and web-based tools, such as SwissADME and pkCSM, are employed to calculate these properties based on the molecule's structure. nih.govyoutube.com For instance, Lipinski's rule of five is a well-established guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. mdpi.com The parameters include molecular weight, lipophilicity (log P), number of hydrogen bond donors, and number of hydrogen bond acceptors.
Quantitative Structure-Activity Relationship (QSAR) studies are another crucial application of computational chemistry. mdpi.comnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a dataset of phenylpiperazine derivatives with known activities, a QSAR model could be developed to predict the potential biological targets and efficacy of this compound. researchgate.net These models often use molecular descriptors such as electronic, steric, and hydrophobic parameters to correlate with biological activity. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. biomedpharmajournal.orgmdpi.compensoft.net This method can be used to screen this compound against a panel of biological targets to identify potential protein-ligand interactions. rsc.orgnih.govnih.gov The docking process generates a scoring function that estimates the binding affinity, providing insights into the compound's potential mechanism of action. biomedpharmajournal.org For example, phenylpiperazine derivatives have been studied for their interaction with various receptors, and similar docking studies could be applied to this compound. rsc.orgresearchgate.net
Below is an interactive table illustrating the types of in silico predictions that can be generated for this compound.
| Parameter Category | Predicted Parameter | Theoretical Value/Prediction | Significance in Drug Discovery |
| Physicochemical Properties | Molecular Weight (MW) | < 500 Da | Adherence to Lipinski's rule of five for oral bioavailability. |
| Lipophilicity (log P) | < 5 | Influences absorption, distribution, and metabolism. | |
| Hydrogen Bond Donors (HBD) | < 5 | Affects solubility and binding to target proteins. | |
| Hydrogen Bond Acceptors (HBA) | < 10 | Important for molecular recognition and binding. | |
| Pharmacokinetics (ADME) | Caco-2 Permeability | High/Low | Predicts intestinal absorption. frontiersin.org |
| P-glycoprotein Substrate | Yes/No | Indicates potential for drug efflux, affecting bioavailability. | |
| CYP450 Inhibition | Inhibitor/Non-inhibitor of specific isozymes (e.g., 3A4, 2D6) | Predicts potential for drug-drug interactions. | |
| Pharmacodynamics | Target Binding Affinity (Docking Score) | e.g., -8.5 kcal/mol | Estimates the strength of interaction with a biological target. biomedpharmajournal.org |
| Receptor Selectivity | High/Low | Indicates the potential for off-target effects. | |
| Toxicity | AMES Mutagenicity | Mutagen/Non-mutagen | Predicts the potential to cause DNA mutations. |
| hERG Inhibition | High/Low risk | Assesses the risk of cardiotoxicity. |
Chemoinformatics and Library Design for Novel Derivatives
Chemoinformatics plays a vital role in managing and analyzing large datasets of chemical information to facilitate the discovery of new drug candidates. The chemical structure of this compound serves as a valuable scaffold for the design of combinatorial libraries of novel derivatives. nih.govunm.edu The goal of library design is to systematically explore the chemical space around a core structure to identify compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov
The phenylpiperazine moiety is a versatile scaffold that can be readily modified at several positions to generate a diverse library of analogs. mdpi.com For this compound, key points of diversification include the aniline ring, the piperazine ring, and the cyclopropyl group. Substituents can be varied to modulate the electronic, steric, and hydrophobic properties of the molecule.
Computational tools are employed to design these libraries in a rational manner. nih.gov This involves techniques such as scaffold hopping, where the core structure is replaced with a bioisosteric equivalent, and fragment-based drug design, where small molecular fragments are combined to build new molecules. Virtual screening of these designed libraries against biological targets can then be performed to prioritize compounds for synthesis and experimental testing. youtube.com
The following interactive table outlines a potential strategy for the design of a combinatorial library based on the this compound scaffold.
| Scaffold Position for Diversification | R-Group Variation Examples | Desired Property Modulation |
| Aniline Ring | Halogens (F, Cl, Br), Alkyl groups (CH₃, C₂H₅), Methoxy (B1213986) (OCH₃) | Modulate electronic properties, lipophilicity, and potential for halogen bonding or steric interactions with the target. nih.gov |
| Piperazine Ring | Substitution on the nitrogen atoms with various functional groups | Alter basicity (pKa), solubility, and introduce new interaction points for target binding. |
| Cyclopropyl Group | Replacement with other small cycloalkyl or alkyl groups | Fine-tune steric bulk and conformational rigidity, which can impact binding affinity and selectivity. |
By combining different substituents at these positions, a vast number of novel derivatives can be generated and evaluated in silico. This chemoinformatic approach allows for a more focused and efficient exploration of the structure-activity relationships within this chemical series, ultimately accelerating the identification of promising new drug candidates. researchgate.net
Role As a Synthetic Intermediate and Building Block in Organic and Medicinal Chemistry
Precursor in the Synthesis of Complex Heterocyclic Systems
The chemical reactivity of 4-(4-cyclopropylpiperazin-1-yl)aniline makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The aniline (B41778) portion of the molecule can undergo reactions typical of primary aromatic amines, such as diazotization followed by coupling reactions, acylation, and condensation with carbonyl compounds. The secondary amine in the piperazine (B1678402) ring can participate in nucleophilic substitution and addition reactions.
This dual reactivity allows for the construction of fused heterocyclic systems and other complex molecular architectures. For instance, the aniline nitrogen can be used as a nucleophile to form a new ring, while the piperazine nitrogen can be functionalized to introduce additional diversity. The synthesis of novel umich.educhemicalbook.comuni.lutriazolo[1,5-b] umich.educhemicalbook.comuni.lutetrazines has been achieved through the oxidation of corresponding tetrazines bearing amidine fragments, showcasing the potential for creating complex heterocyclic systems from such precursors. beilstein-journals.org
Scaffold for Combinatorial Library Generation and Parallel Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.goviipseries.org These libraries are then screened for biological activity to identify potential drug leads. The structure of this compound makes it an excellent scaffold for combinatorial library generation.
The term "scaffold" in this context refers to a core molecular structure that can be systematically modified with a variety of chemical building blocks. nih.gov In the case of this compound, the aniline and piperazine nitrogens serve as points for derivatization. By reacting the scaffold with a diverse set of reagents, a large library of related compounds can be generated.
Parallel synthesis, a related technique, involves the simultaneous synthesis of multiple compounds in separate reaction vessels. jetir.org The use of a common scaffold like this compound streamlines this process, as the same reaction conditions can often be applied to a range of different building blocks.
Table 1: Potential Reactions for Library Generation
| Reaction Type | Reagent Class | Potential Products |
|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Reductive Amination | Aldehydes, Ketones | Substituted Amines |
| Buchwald-Hartwig Amination | Aryl halides | N-Aryl Piperazines |
Applications in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a drug discovery approach that starts with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These fragments are then optimized and grown into more potent drug candidates. nih.gov
The properties of this compound and its derivatives make them suitable for use in FBDD. The core structure can be considered a fragment that can be further elaborated. For example, a study utilized a 4-(4-methylpiperazin-1-yl)aniline derivative as a starting point for the development of G-quadruplex stabilizers. researchgate.netresearchgate.net The fragment-based approach allows for the exploration of the chemical space around the initial hit to improve binding affinity and other drug-like properties. The process often involves structure-based design, where the three-dimensional structure of the target protein is used to guide the optimization of the fragment. rsc.org
Development of Novel Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding the function of proteins and other biological macromolecules. The versatile chemistry of this compound makes it a useful starting point for the development of novel chemical probes.
By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the this compound scaffold, researchers can create probes for a variety of applications, including cellular imaging and affinity chromatography. The ability to systematically modify the scaffold allows for the fine-tuning of the probe's properties, such as its selectivity and cell permeability.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(4-Methylpiperazin-1-yl)aniline |
| umich.educhemicalbook.comuni.luTriazolo[1,5-b] umich.educhemicalbook.comuni.lutetrazines |
| 4-(Piperidin-1-yl)aniline |
| 2-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline |
| 4-[(4-Cyclopropylpiperazin-1-yl)sulfonyl]aniline |
| 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline |
| N-((1-(4-(Propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds, including derivatives of 4-(4-cyclopropylpiperazin-1-yl)aniline. These technologies offer the potential to analyze vast datasets, predict molecular properties, and accelerate the identification of promising drug candidates. astrazeneca.comijettjournal.orgnih.gov
Furthermore, generative AI models can design entirely new molecules with optimized properties. ijettjournal.org By inputting desired parameters, such as target affinity and reduced off-target effects, these algorithms can propose novel chemical structures based on the this compound scaffold. This approach significantly expands the accessible chemical space and enhances the probability of discovering breakthrough therapeutics. mdpi.com
Development of Advanced Synthetic Methodologies for Derivatives
The synthesis of diverse and complex derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds. researchgate.net Future research will focus on developing more efficient, sustainable, and versatile synthetic methods.
Modern synthetic strategies are moving beyond traditional multi-step processes towards more streamlined and atom-economical approaches. Techniques such as C-H activation, flow chemistry, and biocatalysis are expected to play a significant role in the synthesis of novel analogs. These methods can facilitate the introduction of a wide array of functional groups onto the core structure with high precision and efficiency.
For instance, the development of novel catalytic systems, such as those involving transition metals, can enable the direct functionalization of the aniline (B41778) or piperazine (B1678402) rings. rsc.org This would allow for the rapid generation of a library of derivatives for biological screening. Moreover, the application of photoredox catalysis could open up new avenues for creating previously inaccessible molecular architectures.
Exploration of Novel Biological Targets and Therapeutic Areas
While piperazine derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects, there remains a vast landscape of unexplored biological targets. researchgate.netnih.gov Future research will aim to identify and validate new molecular targets for this compound and its analogs, potentially expanding their therapeutic applications.
High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and other disease-relevant proteins will be instrumental in this endeavor. The structural versatility of the piperazine scaffold makes it a promising starting point for designing inhibitors for various enzyme classes or modulators for different receptor families. researchgate.net
For example, recent studies have highlighted the potential of piperazine-containing compounds to target G-quadruplexes in DNA, which are implicated in cancer. researchgate.net Further investigation into this and other novel targets, such as those involved in neurodegenerative diseases or metabolic disorders, could reveal new therapeutic opportunities. The identification of potent and selective inhibitors for targets like phosphodiesterase-1 (PDE1) could also be a promising area of research. nih.gov Additionally, some piperazine derivatives have shown potential as CCR5 antagonists, which could be relevant for HIV treatment. nih.gov
Interdisciplinary Approaches in Chemical Biology Research
The future of drug discovery lies in the convergence of multiple scientific disciplines. A holistic understanding of the biological effects of this compound and its derivatives will require a collaborative effort between chemists, biologists, pharmacologists, and computational scientists.
Chemical biology approaches, which utilize small molecules as probes to study biological systems, will be essential. By designing and synthesizing specific derivatives, researchers can investigate the roles of particular proteins or pathways in health and disease. This can provide valuable insights into disease mechanisms and aid in the identification of new drug targets.
Q & A
Q. What are optimized synthetic routes for 4-(4-Cyclopropylpiperazin-1-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chloronitrobenzene and cyclopropylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). After substitution, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., NaBH₄ with a transition metal catalyst). Critical parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Base selection : K₂CO₃ is preferred over weaker bases to deprotonate the piperazine intermediate .
- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed via HPLC .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and computational methods?
- Methodological Answer :
- NMR : Compare experimental H/C NMR data with DFT-simulated spectra (e.g., Gaussian09). Key signals include aromatic protons (δ 6.5–7.2 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 244.2 (C₁₃H₁₈N₃⁺) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .
Q. What analytical techniques are suitable for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity thresholds ≥98% are typical for research-grade material .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., oxidized cyclopropyl groups) indicate sensitivity to humidity .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational simulations be resolved?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Dynamic NMR : Acquire variable-temperature H NMR to detect hindered rotation (e.g., piperazine ring puckering) .
- Solvent Correction : Re-run simulations with explicit solvent models (e.g., IEFPCM in DMSO) .
- Crystallographic Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries .
Q. What strategies improve the refinement of X-ray crystallographic data for this compound, particularly in cases of twinning or weak diffraction?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for small crystals (<0.1 mm).
- Twinning : Apply the TWIN/BASF commands in SHELXL to model twin domains .
- Hydrogen Bonding : Restrain NH groups (aniline and piperazine) using DFIX commands to mitigate disorder .
Q. How does the cyclopropyl substituent influence the compound’s electronic and steric properties compared to methyl or phenyl analogs?
- Methodological Answer :
- Electronic Effects : Cyclopropyl’s σ-donor/π-acceptor character reduces piperazine basicity (pKa ~7.5 vs. ~8.2 for methyl analogs), quantified via potentiometric titration .
- Steric Effects : The cyclopropyl group introduces torsional strain, evidenced by distorted dihedral angles in X-ray structures (e.g., 15° deviation from planarity vs. methyl analogs) .
Q. What are the challenges in characterizing degradation products of this compound under oxidative or hydrolytic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
